4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a pyrazolo-pyridine structure with a trifluoromethyl group at the fourth position. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its biological activity and structural properties.
The compound can be synthesized through various organic chemistry methods, which are detailed in the synthesis section. It has been referenced in numerous studies and patents, indicating its relevance in pharmaceutical research and development.
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine falls under the category of nitrogen-containing heterocycles. It is classified as a pyrazolo[4,3-c]pyridine derivative, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be accomplished through several methods:
The molecular formula of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is . The structure features:
C1=NN=C(C=C1)C2=CN=CC=C2F(F)F
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can participate in various chemical reactions:
The mechanism of action for compounds like 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine often involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant inhibitory activity against various targets, including carbonic anhydrases and protein kinases .
4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several significant applications:
This compound's unique characteristics make it a valuable subject for ongoing research in pharmacology and organic chemistry fields.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8